
8-Bromo-1-octanol
Descripción general
Descripción
8-Bromo-1-octanol is a useful research compound. Its molecular formula is C8H17BrO and its molecular weight is 209.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Moléculas Bioactivas
8-Bromo-1-octanol: se utiliza en la síntesis de varias moléculas bioactivas. Por ejemplo, se utiliza para producir 8-fenilselanil-octan-1-ol mediante reacción con difenil-diselano . Este proceso típicamente implica reactivos como borohidruro de sodio y solventes como etanol, y puede alcanzar rendimientos de alrededor del 96% . Tales moléculas bioactivas tienen aplicaciones potenciales en productos farmacéuticos, donde pueden modificarse aún más para crear fármacos con efectos terapéuticos específicos.
Síntesis de Ácido de Jalea Real
This compound: se ha utilizado en la síntesis de ácido (E)-10-hidroxi-2-decenoico, comúnmente conocido como ácido de jalea real . Este compuesto es un componente significativo de la jalea real, producida por las abejas melíferas, y tiene varios beneficios para la salud, incluidas propiedades antimicrobianas y antiinflamatorias.
Síntesis de Ácidos Grasos
El compuesto también está involucrado en la síntesis de ácidos grasos, como el ácido (Z)-14-metil-9-pentadecenoico . Estos ácidos grasos son cruciales para el estudio del metabolismo de los lípidos y pueden utilizarse en suplementos nutricionales o como materiales de partida para la producción de biocombustibles.
Mecanismo De Acción
Target of Action
8-Bromo-1-octanol, also known as Octamethylene bromohydrin , is a chemical compound that primarily targets the respiratory system . It is used in various chemical reactions and has been found to have an impact on respiratory function .
Mode of Action
It is known to interact with its targets in the respiratory system, potentially causing changes in respiratory function
Biochemical Pathways
Given its impact on the respiratory system , it may influence pathways related to respiratory function and oxygen transport. More research is needed to identify the exact biochemical pathways affected by this compound.
Pharmacokinetics
It is known that the compound has a boiling point of 79-80 °c/007 mmHg and a density of 1.22 g/mL at 25 °C , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
It has been used in the synthesis of (e)-10-hydroxy-2-decenoic acid (royal jelly acid) , suggesting that it may have a role in the production of this compound.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its storage temperature is recommended to be 2-8°C , indicating that temperature can affect its stability and efficacy. Additionally, it is classified as a combustible liquid , suggesting that it should be handled carefully to prevent fire hazards.
Análisis Bioquímico
Biochemical Properties
8-Bromo-1-octanol plays a significant role in biochemical reactions, particularly as a reagent in cross-linking processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to produce 8-phenylselanyl-octan-1-ol by reacting with diphenyl-diselane in the presence of sodium borohydride and ethanol . This interaction highlights its utility in synthetic organic chemistry and biochemical research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s bromine and hydroxyl groups facilitate these interactions, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been noted that this compound is stable under specific storage conditions, such as refrigeration at 4°C . Long-term studies have shown that its effects on cellular function can vary, with potential degradation impacting its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to toxic or adverse effects, while lower doses may be more beneficial. For example, in a study involving 1-octanol, a related compound, dosage escalation revealed varying pharmacokinetics and efficacy . These findings are essential for determining safe and effective dosage levels for this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is critical for understanding its biochemical applications and potential therapeutic uses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which are important for its function and efficacy .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, impacting its activity and function. Understanding these localization mechanisms is crucial for optimizing its use in biochemical research .
Propiedades
IUPAC Name |
8-bromooctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BrO/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXIEASXPUEOTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCBr)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4068589 | |
| Record name | 1-Octanol, 8-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50816-19-8 | |
| Record name | 8-Bromo-1-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50816-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octanol, 8-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octanol, 8-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octanol, 8-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4068589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromooctan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
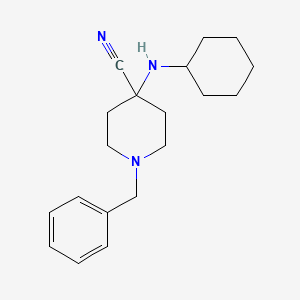


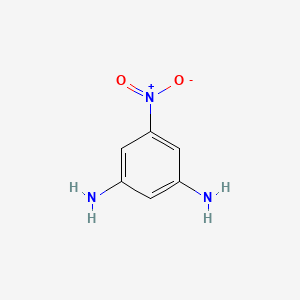
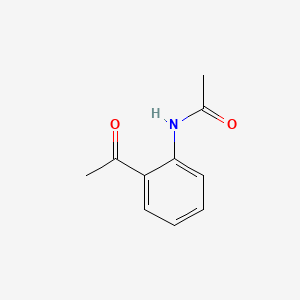
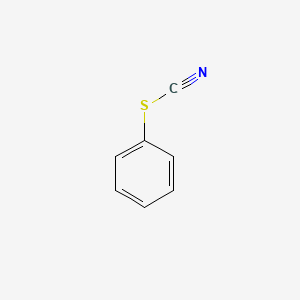
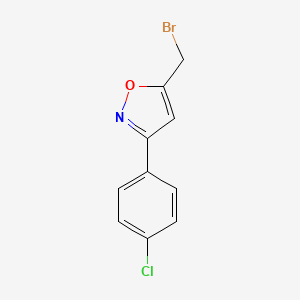

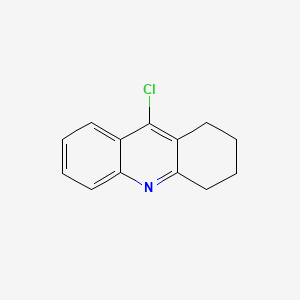

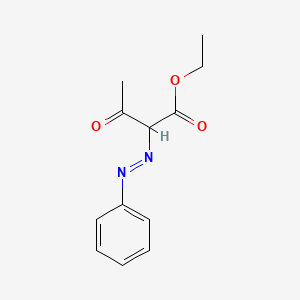
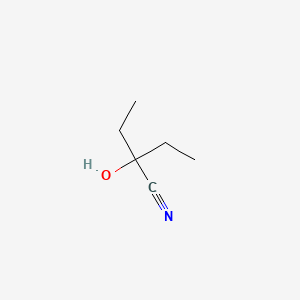
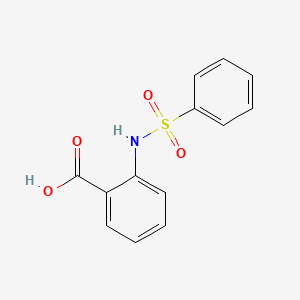
![2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1265570.png)
